molecular formula C8H11F3O2 B6299462 4-(Trifluoromethoxy)cyclohexanecarbaldehyde CAS No. 2231673-69-9

4-(Trifluoromethoxy)cyclohexanecarbaldehyde

Cat. No.: B6299462
CAS No.: 2231673-69-9
M. Wt: 196.17 g/mol
InChI Key: HUHCJQJEYRNQTH-UHFFFAOYSA-N
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Preparation Methods

This can be achieved through various trifluoromethoxylation reagents and reaction conditions . One common method involves the use of trifluoromethyl hypofluorite (CF3OF) as a reagent, which reacts with cyclohexane derivatives under controlled conditions to introduce the trifluoromethoxy group. The resulting intermediate is then subjected to oxidation reactions to form the carbaldehyde group .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

4-(Trifluoromethoxy)cyclohexanecarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

These reactions often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions .

Mechanism of Action

Comparison with Similar Compounds

4-(Trifluoromethoxy)cyclohexanecarbaldehyde can be compared with other similar compounds, such as 4-(Trifluoromethyl)cyclohexanecarbaldehyde and 4-(Methoxy)cyclohexanecarbaldehyde.

    4-(Trifluoromethyl)cyclohexanecarbaldehyde: This compound contains a trifluoromethyl group instead of a trifluoromethoxy group. The trifluoromethyl group imparts different chemical properties, such as increased electron-withdrawing effects and different reactivity patterns.

    4-(Methoxy)cyclohexanecarbaldehyde: This compound contains a methoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties that are valuable in various applications .

Properties

IUPAC Name

4-(trifluoromethoxy)cyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHCJQJEYRNQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210841
Record name Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231664-55-2
Record name Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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